3-(2-{4-[(2H-Tetrazol-5-yl)methyl]phenoxy}acetamido)benzoic acid
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Overview
Description
3-(2-{4-[(2H-Tetrazol-5-yl)methyl]phenoxy}acetamido)benzoic acid is a complex organic compound that features a tetrazole ring, a phenoxy group, and a benzoic acid moiety. Tetrazoles are known for their diverse biological activities and are often used as bioisosteres of carboxylic acids due to their similar pKa values . This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{4-[(2H-Tetrazol-5-yl)methyl]phenoxy}acetamido)benzoic acid typically involves multiple steps. One common method includes the reaction of 4-(2H-tetrazol-5-yl)methylphenol with 2-bromoacetamide to form an intermediate, which is then reacted with 3-aminobenzoic acid under specific conditions to yield the final product . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(2-{4-[(2H-Tetrazol-5-yl)methyl]phenoxy}acetamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenoxy and amido groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-(2-{4-[(2H-Tetrazol-5-yl)methyl]phenoxy}acetamido)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial, anticancer, and anti-tuberculosis activities.
Medicine: Investigated for its potential use as a drug due to its bioisosteric properties.
Mechanism of Action
The mechanism of action of 3-(2-{4-[(2H-Tetrazol-5-yl)methyl]phenoxy}acetamido)benzoic acid involves its interaction with various molecular targets. The tetrazole ring can interact with enzymes and receptors through non-covalent interactions, leading to a range of biological effects . The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-[(2H-Tetrazol-5-yl)methyl]phenoxyacetic acid: Similar structure but lacks the benzoic acid moiety.
2-(4-[(2H-Tetrazol-5-yl)methyl]phenoxy)acetamide: Similar structure but lacks the benzoic acid moiety.
Uniqueness
3-(2-{4-[(2H-Tetrazol-5-yl)methyl]phenoxy}acetamido)benzoic acid is unique due to the presence of both the tetrazole ring and the benzoic acid moiety, which confer distinct chemical and biological properties.
Properties
CAS No. |
649774-22-1 |
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Molecular Formula |
C17H15N5O4 |
Molecular Weight |
353.33 g/mol |
IUPAC Name |
3-[[2-[4-(2H-tetrazol-5-ylmethyl)phenoxy]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C17H15N5O4/c23-16(18-13-3-1-2-12(9-13)17(24)25)10-26-14-6-4-11(5-7-14)8-15-19-21-22-20-15/h1-7,9H,8,10H2,(H,18,23)(H,24,25)(H,19,20,21,22) |
InChI Key |
DDWPHBYROLOOIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)CC3=NNN=N3)C(=O)O |
Origin of Product |
United States |
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